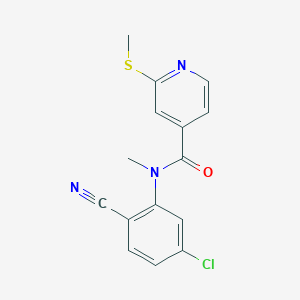
N-(5-Chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide” has a similar structure . It has a CAS Number of 189083-68-9 and a molecular weight of 229.06 . The IUPAC name is 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide .
Molecular Structure Analysis
The molecular structure of “2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide” consists of 17 atoms; 5 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Chlorine atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide” include a density of 1.4±0.1 g/cm3, boiling point of 403.1±55.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, and a molar refractivity of 42.7±0.4 cm3 .
Applications De Recherche Scientifique
Structural Activity Relationship (SAR) Studies In the realm of medicinal chemistry, the examination of structural activity relationships (SAR) plays a crucial role in drug discovery and development. A study by Palanki et al. (2000) on inhibitors of NF-kappaB and AP-1 gene expression highlights the importance of specific functional groups and their placement on the core structure for biological activity. This research indicates that slight modifications to the molecular structure, such as replacing a trifluoromethyl group with a methyl or ethyl group, can significantly impact the compound's effectiveness and bioavailability, suggesting that N-(5-Chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide could be a candidate for similar optimization in drug design (Palanki et al., 2000).
Fluorescent Labeling and Quantitative Analysis Compounds with similar structures to N-(5-Chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide have been explored for their use as fluorescent labeling reagents. For instance, Nakaya et al. (1996) investigated α,β-unsaturated carbonyl compounds and 2-methylpyridines for the quantitative analysis of carnitine, demonstrating their effectiveness as fluorescent labeling reagents. This suggests potential applications of the compound in analytical chemistry for the detection and quantification of biomolecules (Nakaya et al., 1996).
Catalysis and Synthesis of Organic Compounds The catalytic properties of related compounds have been studied, with research by Chen et al. (2011) showing that aromatic carboxamides and 2-phenylpyridine derivatives can undergo ortho-alkylation with Grignard reagents in the presence of a cobalt catalyst. This opens avenues for N-(5-Chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide to be used in organic synthesis, potentially facilitating the construction of complex organic molecules through directed C-H bond activation (Chen et al., 2011).
Safety and Hazards
Orientations Futures
The future directions for research on these types of compounds could involve further exploration of their potential therapeutic applications, such as the use of BK-20 in rescuing Purkinje neuron spiking regularity . Additionally, more research could be conducted to better understand the synthesis processes and chemical reactions of these compounds.
Propriétés
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-19(13-8-12(16)4-3-11(13)9-17)15(20)10-5-6-18-14(7-10)21-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQNPESVKRCAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)Cl)C#N)C(=O)C2=CC(=NC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-cyanophenyl)-N-methyl-2-(methylsulfanyl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


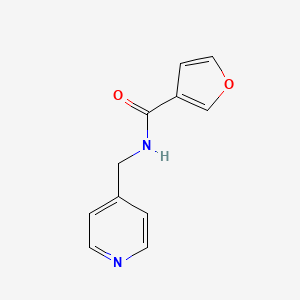
![[(2R,5S)-5-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2977573.png)
![N-Methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2977576.png)
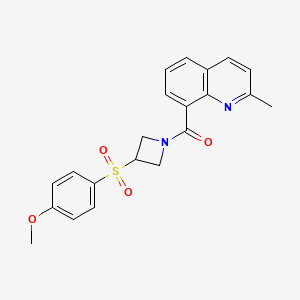
![Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2977582.png)
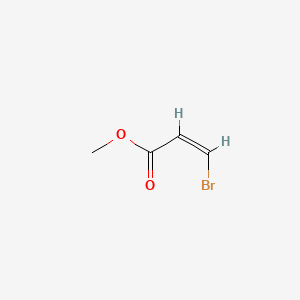
![4-benzoyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2977584.png)
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2977585.png)
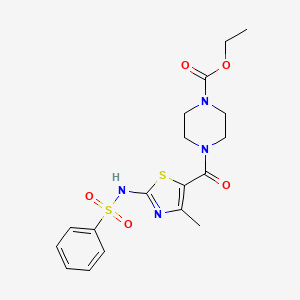

![1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2977589.png)

![N2,N6-bis(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2977593.png)